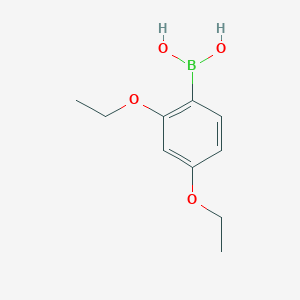

(2,4-Diethoxyphenyl)boronic acid

描述

(2,4-Diethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO4. It is a derivative of phenylboronic acid where two ethoxy groups are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2,4-Diethoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The process involves the use of boric esters and organometallic reagents under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the recovery of the boronic acid component .

化学反应分析

Types of Reactions: (2,4-Diethoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

Conditions: Typically performed in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Synthesis of (2,4-Diethoxyphenyl)boronic acid

The synthesis typically involves the reaction of 2,4-diethoxyphenol with boron reagents under controlled conditions. This process can be optimized for yield and purity using various techniques such as microwave-assisted synthesis or solvent-free conditions.

Applications in Organic Synthesis

This compound is used in several organic reactions:

- Suzuki Coupling Reactions : It serves as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds efficiently.

Biomedical Applications

The biomedical potential of this compound is noteworthy:

- Drug Delivery Systems : Its ability to form complexes with sugars allows for the development of glucose-responsive drug delivery systems. For instance, nanoparticles functionalized with this boronic acid can release drugs in response to glucose levels, making them suitable for diabetes management .

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has shown promise in enhancing the efficacy of certain anticancer drugs .

- Antibacterial Properties : Some studies suggest that boronic acids exhibit antibacterial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Material Science Applications

In material science, this compound is utilized for:

- Polymer Chemistry : It can be incorporated into polymers to create materials with specific properties such as enhanced thermal stability or mechanical strength. Boron-containing polymers have applications in flame retardancy and as coatings .

- Sensors : The compound's ability to bind selectively to sugars makes it useful in developing sensors for glucose detection. These sensors have potential applications in diabetes monitoring and food quality control .

Case Studies

作用机制

The mechanism of action of (2,4-Diethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

(2,4-Dimethoxyphenyl)boronic acid: Similar in structure but with methoxy groups instead of ethoxy groups.

(2,6-Dimethoxyphenyl)boronic acid: Another similar compound with methoxy groups at the 2 and 6 positions.

Uniqueness: (2,4-Diethoxyphenyl)boronic acid is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its methoxy-substituted counterparts. This can lead to differences in reaction conditions and product yields, making it a valuable reagent in specific synthetic applications .

生物活性

(2,4-Diethoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boron atom bonded to a phenyl group that has two ethoxy substituents at the 2 and 4 positions. Its structure can be represented as follows:

This unique arrangement contributes to its reactivity and interaction with biological systems.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of K562 (human chronic myeloid leukemia), MCF-7 (breast cancer), and MV4-11 (acute myeloid leukemia) cell lines. The results indicate that this compound can significantly reduce cell viability in a dose-dependent manner.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 12.5 | Inhibition of PCNA expression |

| MV4-11 | 18.0 | Disruption of microtubule dynamics |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Caspase Activation : The compound has been shown to activate caspase-9, leading to apoptosis in cancer cells. This pathway is crucial for programmed cell death and is often dysregulated in tumors.

- Inhibition of Proliferating Cell Nuclear Antigen (PCNA) : Research indicates that this compound reduces the expression levels of PCNA, a protein essential for DNA replication and repair, thereby hindering cancer cell proliferation .

- Microtubule Dynamics : The compound disrupts microtubule-associated proteins, which are vital for maintaining cellular structure and function during mitosis. This disruption can lead to cell cycle arrest and subsequent apoptosis .

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction through caspase activation and downregulation of PCNA levels .

Case Study 2: Leukemia Treatment

In another study focusing on K562 cells, this compound demonstrated considerable antiproliferative effects with an IC50 value of 15.2 µM. The research highlighted that the compound's ability to activate apoptotic pathways could provide a new avenue for leukemia treatment .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,4-Diethoxyphenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of aryl halides. Aromatic boronic acids are often synthesized via Miyaura borylation, where aryl halides react with bis(pinacolato)diboron in the presence of palladium catalysts. For this compound, protecting the ethoxy groups during synthesis is critical to avoid side reactions. Post-synthetic purification via recrystallization or chromatography is necessary due to boronic acid sensitivity to moisture and propensity for trimerization . Prodrug strategies may also be employed to stabilize intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and mass spectrometric techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) is essential for verifying substituent positions and boron coordination. For mass spectrometry, matrix-assisted laser desorption/ionization (MALDI-MS) is challenging due to boronic acid dehydration/trimerization. Derivatization with diols (e.g., 2,3-butanedione) to form boronic esters prevents cyclization, enabling accurate mass analysis. Electrospray ionization (ESI-MS) is preferred for underivatized samples .

Q. What are the primary research applications of this compound in supramolecular chemistry and sensing?

- Methodological Answer : The compound’s boronic acid moiety enables reversible diol binding, making it useful in saccharide sensing, glycoprotein capture, and separation protocols. For example, boronic acid-functionalized microfluidic surfaces can enrich glycoproteins via diol-boronate ester formation . In optical chemosensors, its ethoxy groups enhance solubility and binding specificity for analytes like glucose or catecholamines under physiological conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in binding affinity data for this compound across different experimental setups?

- Methodological Answer : Variations in pH, solvent polarity, and competing anions (e.g., phosphate) significantly impact boronic acid-diol binding. Standardize buffer conditions (e.g., pH 7.4 PBS) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Computational modeling (e.g., DFT) can predict substituent effects on boron Lewis acidity and guide experimental validation .

Q. What strategies optimize the thermal stability of this compound for high-temperature applications (e.g., flame retardants)?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition pathways (e.g., boroxine formation at ~200°C). Introducing electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., ethoxy) enhances stability. Ethoxy groups in this compound likely delay degradation by sterically hindering trimerization. Compare with analogs (e.g., 4-methoxyphenylboronic acid) to establish structure-stability relationships .

Q. How does this compound compare to other boronic acids in inhibiting tubulin polymerization, and what mechanistic insights exist?

- Methodological Answer : In tubulin inhibition, boronic acids mimic natural ligands via bioisosteric replacement. For example, cis-stilbene analogs with boronic acid substituents show IC₅₀ values ~20 μM. Replace the ethoxy groups with halogens or methyl groups to modulate hydrophobicity and binding kinetics. Fluorescence polarization assays and X-ray crystallography of tubulin-ligand complexes can elucidate binding modes .

Q. What experimental designs mitigate challenges in detecting this compound in complex biological matrices?

- Methodological Answer : Use boronate affinity chromatography to isolate the compound from biological fluids. For quantification, pre-column derivatization with dansyl chloride enhances HPLC-UV/Vis sensitivity. Alternatively, employ fluorescent probes (e.g., Alizarin Red S) that exhibit spectral shifts upon boronic acid binding, enabling real-time monitoring .

Q. Methodological Considerations Table

属性

IUPAC Name |

(2,4-diethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSBUFFGNADTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584905 | |

| Record name | (2,4-Diethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-01-2 | |

| Record name | (2,4-Diethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072952-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。